5-Bromo-1-naphthoic acid

Description

Properties

IUPAC Name |

5-bromonaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFXXNVLSUTKJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351320 | |

| Record name | 5-bromo-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16726-67-3 | |

| Record name | 5-bromo-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromonaphthalene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1-naphthoic Acid: Properties, Synthesis, and Applications

Executive Summary

5-Bromo-1-naphthoic acid is a halogenated aromatic carboxylic acid that serves as a pivotal building block in synthetic organic chemistry. Characterized by a naphthalene core functionalized with a bromine atom at the C5 position and a carboxylic acid at the C1 position, this compound offers two distinct reactive sites. This dual functionality allows for orthogonal chemical modifications, making it a valuable intermediate in the fields of medicinal chemistry, materials science, and pharmaceutical development. Its rigid naphthalene scaffold is a sought-after structural motif in the design of bioactive molecules and functional materials. This guide provides a comprehensive overview of its chemical properties, a detailed, field-tested synthesis protocol, characteristic spectroscopic data, and an exploration of its applications for researchers, chemists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is a solid, off-white to grey powder under standard conditions. The strategic placement of the electron-withdrawing carboxylic acid group and the bulky, polarizable bromine atom on the naphthalene scaffold dictates its reactivity, solubility, and utility as a synthetic intermediate.[1][2]

| Property | Value | Reference(s) |

| IUPAC Name | 5-Bromonaphthalene-1-carboxylic acid | [2] |

| Synonyms | This compound, 5-Bromonaphthalene-1-carboxylic acid | [3][4] |

| CAS Number | 16726-67-3 | [2][3][5] |

| Molecular Formula | C₁₁H₇BrO₂ | [1][2][3] |

| Molecular Weight | 251.08 g/mol | [1][2] |

| Melting Point | 261 °C | [4] |

| Appearance | White to off-white or grey solid | [4][6] |

| Solubility | Quantitative data is not widely published. Qualitatively, it is soluble in polar aprotic solvents like DMF and DMSO, and glacial acetic acid. It exhibits low solubility in nonpolar organic solvents such as n-hexane. | [2][6] |

Synthesis and Purification

The most direct and commonly employed method for the preparation of this compound is the electrophilic aromatic substitution of 1-naphthoic acid using molecular bromine in a suitable solvent system.[6] The carboxylic acid group at the C1 position primarily directs electrophilic attack to the C5 and C8 positions of the naphthalene ring. The use of a solvent like glacial acetic acid facilitates the reaction, leading to the desired product.

Synthetic Workflow

The synthesis process involves a straightforward, single-step bromination followed by filtration and washing to isolate the crude product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a procedure reported in the supplementary information of a Royal Society of Chemistry publication and is intended for use by trained professionals in a controlled laboratory setting.[6]

Materials:

-

Naphthalene-1-carboxylic acid (20.00 g, 116.2 mmol)

-

Glacial acetic acid (100 mL)

-

Bromine (6.6 mL, 128.4 mmol)

-

n-Hexane (for washing)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend naphthalene-1-carboxylic acid (20.00 g) in glacial acetic acid (100 mL).

-

Reagent Addition: While stirring, add bromine (6.6 mL) dropwise to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to 110 °C and maintain stirring at this temperature for 48 hours.

-

Isolation: After 48 hours, cool the mixture to room temperature. A precipitate will have formed.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with n-hexane to remove residual acetic acid and unreacted bromine.

-

Drying: Dry the resulting grey solid to yield 5-bromonaphthalene-1-carboxylic acid. The reported yield for this procedure is approximately 61% (17.70 g).

Self-Validation: The purity of the synthesized product should be confirmed by melting point analysis, which should be sharp and close to the literature value (261 °C), and by the spectroscopic methods detailed in the following section.

Reactivity and Mechanistic Insights

This compound possesses two key functional groups that govern its reactivity: the carboxylic acid and the aryl bromide.

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification, reduction to an alcohol, or conversion to an acyl chloride, which is a precursor for amides.[5][7] These reactions provide a pathway to introduce a variety of linkers or functional groups at the C1 position.

-

Aryl Bromide: The bromine atom at the C5 position is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkynyl, or amino groups.[3]

The ability to selectively react at either site while leaving the other intact is a cornerstone of its utility as a synthetic building block. For instance, the carboxylic acid can be converted to an ester or amide first, followed by a cross-coupling reaction on the aryl bromide.

Caption: Key reaction pathways for this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following data is based on experimental results reported in the literature.[6]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms on the naphthalene ring.

¹H NMR (300 MHz, DMSO-d₆) δ (ppm):

-

13.30 (s, br, 1H): This very broad singlet corresponds to the acidic proton of the carboxylic acid group.

-

8.85 (d, J = 8.7 Hz, 1H): Aromatic proton.

-

8.39 (d, J = 8.4 Hz, 1H): Aromatic proton.

-

8.20 (d, J = 7.2 Hz, 1H): Aromatic proton.

-

7.97 (d, J = 7.5 Hz, 1H): Aromatic proton.

-

7.75 (m, 1H): Aromatic proton, likely showing complex coupling.

-

7.55 (m, 1H): Aromatic proton, likely showing complex coupling.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.

Selected FT-IR Peaks (neat, cm⁻¹): [6]

-

3300-2500 (broad): Characteristic of the O-H stretching vibration of the carboxylic acid dimer.

-

1639: Strong C=O stretching vibration of the carboxylic acid.

-

1612, 1577, 1510: C=C stretching vibrations within the aromatic naphthalene ring.

-

1260: C-O stretching vibration.

-

808, 781: C-H bending vibrations (out-of-plane) typical for substituted naphthalenes.

-

~700: C-Br stretching vibration.

Applications in Research and Development

This compound is a strategic intermediate, primarily utilized in the synthesis of more complex molecules for pharmaceutical and materials science applications.

Medicinal Chemistry and Drug Discovery

The naphthalene scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[3] this compound serves as a precursor for:

-

Kinase Inhibitors: The compound has been cited in patents for the synthesis of carbazole carboxamides, a class of molecules investigated as kinase inhibitors for potential use in oncology.[8]

-

PROTACs and Molecular Degraders: Recent patent literature describes the use of this compound as a starting material for constructing bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras).[2][4] In this context, the carboxylic acid is typically used to attach a linker, while the bromide can be used to connect to another part of the final molecule.

-

Antiproliferative Agents: It has been used as a starting material in the synthesis of benzo[b]azepin-2-ones, which are being explored for their antiproliferative properties.[7]

-

Natural Product Synthesis: The compound has been employed as a key starting material in the total synthesis of Tanshinone I, a natural product with significant pharmacological activities.[3]

Materials Science

The rigid, planar structure of the naphthalene core makes this compound a useful building block for creating functional organic materials. It can be incorporated into polymers or macrocycles intended for applications in organic electronics, such as organic light-emitting diodes (OLEDs).[1]

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions by trained personnel.

-

Hazard Classification: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The recommended storage condition is room temperature.[4]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

-

Royal Society of Chemistry. (2012). Supporting Information: A microporous lanthanide-tricarboxylate framework with potential for purification of nature gas. Chemical Communications. [Link]

-

Zhang, Y., et al. (2022). Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications. Frontiers in Pharmacology, 13, 911993. [Link]

- Google Patents. (2023). WO2023247754A1 - Bifunctional molecules that selectively induce degradation of extracellular targets in lysosomes.

-

ResearchGate. (2021). Chemoenzymatic synthesis strategy from methyl ketones to chiral amine alcohols. [Link]

- Google Patents. (2015).

-

Chemoenzymatic Synthesis of Enantiopure Amino Alcohols from Simple Methyl Ketones. (n.d.). ResearchGate. [Link]

-

Foulke-Abel, J., et al. (2011). Polyketide Ring Expansion Mediated by a Thioesterase, CEC Domain, in Azinomycin Biosynthesis: Characterization of AziB and AziG. Journal of the American Chemical Society, 133(27), 10549–10558. [Link]

-

PubChem. (n.d.). 5-Bromonaphthalene-1-carboxylic acid. [Link]

- Google Patents. (2011). US8084620B2 - Carbazole carboxamide compounds useful as kinase inhibitors.

- Google Patents. (n.d.).

Sources

- 1. 4-BROMO-1-NAPHTALENECARBOXYLIC ACID | 16650-55-8 [amp.chemicalbook.com]

- 2. WO2023247754A1 - Bifunctional molecules that selectively induce degradation of extracellular targets in lysosomes - Google Patents [patents.google.com]

- 3. Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AU2021361044A9 - Tricyclic heterobifunctional compounds for degradation of targeted proteins - Google Patents [patents.google.com]

- 5. Polyketide Ring Expansion Mediated by a Thioesterase, CEC Domain, in Azinomycin Biosynthesis: Characterization of AziB and AziG - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. US20150353499A1 - Antiproliferative benzo [b] azepin-2-ones - Google Patents [patents.google.com]

- 8. US8084620B2 - Carbazole carboxamide compounds useful as kinase inhibitors - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 5-Bromo-1-naphthoic Acid: Structure, Synthesis, and Applications

Introduction

5-Bromo-1-naphthoic acid is a substituted aromatic carboxylic acid that serves as a pivotal intermediate and building block in various fields of chemical science. Characterized by a naphthalene core functionalized with both a bromine atom and a carboxylic acid group, its unique electronic and structural properties make it a valuable precursor in the development of pharmaceuticals, advanced materials, and specialized dyes. The strategic placement of the bromo and carboxyl moieties allows for a wide range of subsequent chemical modifications, providing a versatile scaffold for targeted molecular design.

This technical guide offers an in-depth exploration of this compound, intended for researchers, chemists, and professionals in drug development. We will dissect its molecular structure and nomenclature, detail robust synthetic and characterization protocols, and survey its critical applications, with a focus on the causality behind experimental choices to ensure both scientific accuracy and practical utility.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental characteristics is essential for its effective application.

IUPAC Nomenclature and Chemical Identifiers

The formal name for this compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is 5-bromonaphthalene-1-carboxylic acid .[1][][3] It is also commonly referred to by its semi-systematic name, this compound.

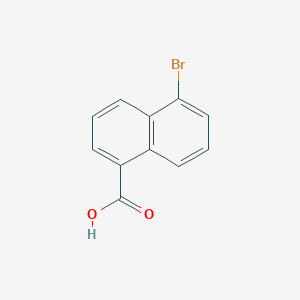

Molecular Structure

The structure consists of a naphthalene bicyclic aromatic ring system. A bromine atom is substituted at the C5 position, and a carboxylic acid group is attached to the C1 position.[1] This substitution pattern dictates the molecule's reactivity, particularly in electrophilic substitution reactions and derivatization at the carboxyl group.

Caption: Molecular Structure of 5-bromonaphthalene-1-carboxylic acid.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 5-bromonaphthalene-1-carboxylic acid | [1][][3] |

| CAS Number | 16726-67-3 | [1][3][4][5][6] |

| Molecular Formula | C₁₁H₇BrO₂ | [1][][4][6] |

| Molecular Weight | 251.08 g/mol | [1][][3] |

| Appearance | Solid | [4] |

| Canonical SMILES | C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)O | [1] |

| InChI Key | SZFXXNVLSUTKJF-UHFFFAOYSA-N | [1][3][4] |

Synthesis and Characterization

The synthesis of this compound can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials, scale, and desired purity.

Synthetic Strategies: An Overview

Two primary strategies dominate the synthesis of this compound:

-

Direct Bromination of 1-Naphthoic Acid: This is an electrophilic aromatic substitution reaction. The carboxylic acid group is a deactivating, meta-directing substituent. However, in the naphthalene ring system, the electronics direct the incoming electrophile (bromine) to the 5- and 8-positions on the adjacent ring. This makes direct bromination a feasible and straightforward approach.[1]

-

Carboxylation of 5-Bromo-1-naphthalene Derivatives: This approach involves forming an organometallic intermediate, such as a Grignard reagent, from a 1,5-disubstituted naphthalene precursor, which is then reacted with carbon dioxide. This method is highly effective but requires anhydrous conditions and careful handling of reactive intermediates.[1][7][8]

Modern catalytic methods, such as using N-bromosuccinimide (NBS) on a solid support like alumina, offer improved regioselectivity and more environmentally benign conditions.[1]

Detailed Protocol: Electrophilic Bromination of 1-Naphthoic Acid

This protocol describes the most direct synthesis from commercially available 1-naphthoic acid.

Principle: The reaction proceeds via the generation of an electrophilic bromine species that attacks the electron-rich naphthalene ring. The inherent directing effects of the naphthalene core and the carboxyl group favor substitution at the C5 position.

Materials:

-

1-Naphthoic acid

-

Molecular bromine (Br₂) or N-bromosuccinimide (NBS)

-

Appropriate solvent (e.g., acetic acid, dichloromethane)

-

Lewis acid catalyst (optional, e.g., FeBr₃)

-

Sodium bisulfite solution

-

Deionized water

-

Recrystallization solvent (e.g., ethanol, toluene)

Step-by-Step Methodology:

-

Dissolution: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 1-naphthoic acid in the chosen solvent.

-

Initiation: Cool the mixture in an ice bath. If using molecular bromine, slowly add it via the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC or HPLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully quench any unreacted bromine by adding a saturated solution of sodium bisulfite until the characteristic red-brown color of bromine disappears.

-

Isolation: Precipitate the crude product by adding the reaction mixture to a large volume of ice water. Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude solid from a suitable solvent like ethanol or toluene to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Structural Characterization

To confirm the identity and purity of the synthesized product, a combination of standard analytical techniques is employed.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the substitution pattern on the naphthalene ring.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the presence of bromine through its characteristic isotopic signature.

-

Elemental Analysis: Determines the percentage composition of C, H, and O, which should match the calculated values for C₁₁H₇BrO₂.

Key Applications in Research and Development

The utility of this compound stems from its ability to act as a versatile scaffold in the synthesis of more complex molecules.

Intermediate in Pharmaceutical Synthesis

This compound is a crucial building block in drug discovery and development.[1]

-

Precursor for Bioactive Molecules: It is used to synthesize novel compounds with potential therapeutic properties, including anti-inflammatory and antitumor agents.[1]

-

Modification Handle: The bromine atom can be readily substituted or used in cross-coupling reactions (e.g., Suzuki, Heck) to introduce diverse functional groups and build molecular complexity.[1]

-

Protein Degrader Building Block: It is specifically listed as a building block for protein degraders, a cutting-edge area of therapeutic development.[5] The naphthoic acid moiety can serve as a core structure for linking to ligands that bind to target proteins and E3 ligases.

Tool for Chemical Biology

Beyond synthesis, this compound has applications as a research tool.

-

Enzyme Inhibition Studies: Its structure can be used as a starting point to design and explore inhibitors for various enzymes.[1]

-

Antibacterial Research: The compound has demonstrated potential as an antibacterial agent, particularly against resistant strains, making it a subject of interest in antimicrobial research.[1] Its lipophilicity suggests it may effectively cross biological membranes, a desirable trait for pharmacological applications.[1]

Precursor in Material Science

The rigid, planar naphthalene structure is advantageous in materials science.

-

Organic Electronics: It is incorporated into the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1]

-

Dyes and Pigments: It serves as a precursor in the manufacturing of specialized dyes, leveraging its chromophoric properties.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory when handling this compound.

-

GHS Hazards: It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than a simple chemical compound; it is a versatile and enabling tool for innovation in science. Its well-defined structure, accessible synthesis, and reactive functional groups provide a reliable foundation for constructing complex molecules with significant applications in medicine, chemical biology, and material science. This guide provides the foundational knowledge for researchers to confidently and effectively utilize this important chemical intermediate in their work.

References

-

5-Bromonaphthalene-1-carboxylic acid | C11H7BrO2 | CID 697605 - PubChem. (n.d.). PubChem. [Link]

-

5-Bromonaphthalene-2-carboxylic acid | C11H7BrO2 | CID 14960646 - PubChem. (n.d.). PubChem. [Link]

-

This compound, min 96%, 100 grams. (n.d.). CP Lab Chemicals. [Link]

-

α-NAPHTHOIC ACID - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

High-Purity 8-Bromo-1-naphthoic Acid for Pharmaceutical Applications. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

1-Naphthoic acid - Wikipedia. (n.d.). Wikipedia. [Link]

Sources

- 1. Buy this compound | 16726-67-3 [smolecule.com]

- 3. 5-Bromonaphthalene-1-carboxylic acid | C11H7BrO2 | CID 697605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. calpaclab.com [calpaclab.com]

- 6. scbt.com [scbt.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 5-Bromo-1-naphthoic acid (CAS 16726-67-3)

A comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this versatile chemical building block.

Introduction

5-Bromo-1-naphthoic acid, with the CAS registry number 16726-67-3, is an aromatic carboxylic acid characterized by a naphthalene core structure.[1] A bromine atom is substituted at the 5-position and a carboxylic acid group at the 1-position.[1] This substitution pattern imparts unique reactivity and makes it a valuable intermediate in various fields of chemical synthesis, from drug discovery to materials science.[1] Its utility as a precursor for pharmaceutically active molecules, including anti-inflammatory and anti-tumor agents, has been a significant driver of research into its properties and reactions.[1] Furthermore, its distinct structure has found applications in the development of functional materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1] This guide provides an in-depth overview of the synthesis, purification, analytical characterization, and key applications of this compound, with a focus on practical, field-proven insights for laboratory and development settings.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and purification.

| Property | Value | Source |

| CAS Number | 16726-67-3 | [1][2] |

| Molecular Formula | C₁₁H₇BrO₂ | [1][2] |

| Molecular Weight | 251.08 g/mol | [1][2] |

| IUPAC Name | 5-bromonaphthalene-1-carboxylic acid | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 260-264 °C | AKSci |

| Purity | Typically ≥95% | [3] |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)Br)C(=C1)C(=O)O | [1] |

| InChI Key | SZFXXNVLSUTKJF-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through several established methods, with the choice of route often depending on the available starting materials, desired scale, and safety considerations.

Method 1: Electrophilic Bromination of 1-Naphthoic Acid

This is a direct and commonly employed method for the synthesis of this compound. The reaction involves the electrophilic aromatic substitution of 1-naphthoic acid with bromine.[1] The carboxylic acid group is a deactivating, meta-directing group; however, in the naphthalene ring system, the regioselectivity is also influenced by the steric hindrance and the overall electronic distribution of the fused rings.

Experimental Protocol: Bromination of 1-Naphthoic Acid

-

Materials:

-

1-Naphthoic acid

-

Glacial acetic acid

-

Bromine

-

Zinc dust (optional, as catalyst)

-

Iodine (optional, as catalyst)

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 1-naphthoic acid in glacial acetic acid. A small amount of zinc dust and iodine can be added to catalyze the reaction.[4]

-

Heat the mixture with stirring. The reaction is typically conducted at elevated temperatures, ranging from 80 to 120 °C.[1]

-

From the dropping funnel, add a stoichiometric amount of bromine dropwise to the heated solution while maintaining vigorous stirring.[1]

-

After the addition is complete, continue to heat the reaction mixture with stirring for several hours to ensure the reaction goes to completion.[4]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid and inorganic byproducts.

-

The crude this compound can be further purified by recrystallization.

-

Method 2: Grignard Reagent Carboxylation

An alternative synthetic route involves the formation of a Grignard reagent from a suitable bromonaphthalene precursor, followed by carboxylation with carbon dioxide (dry ice). This method is particularly useful when starting from a pre-brominated naphthalene core.

Experimental Protocol: Grignard Carboxylation

-

Materials:

-

1,5-Dibromonaphthalene (as a precursor to the Grignard reagent)

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (for workup)

-

-

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

-

Add a small amount of a solution of 1,5-dibromonaphthalene in anhydrous diethyl ether to initiate the reaction. A crystal of iodine may be added to activate the magnesium.

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining solution of 1,5-dibromonaphthalene dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice bath.

-

In a separate beaker, crush a significant excess of dry ice.

-

Slowly and carefully pour the Grignard reagent solution onto the crushed dry ice with stirring.

-

Allow the mixture to warm to room temperature as the excess dry ice sublimes.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding dilute hydrochloric acid with stirring until the aqueous layer is acidic. This will protonate the carboxylate salt and dissolve any unreacted magnesium.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water and then with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.

-

Separate the aqueous bicarbonate layer and carefully acidify it with concentrated hydrochloric acid to precipitate the this compound.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization.

-

-

Purification

Recrystallization is the most common and effective method for purifying crude this compound.[1] The choice of solvent is critical for achieving high purity and yield.

-

Recommended Solvents: Ethanol, or a mixture of ethanol and water, has proven to be effective for the recrystallization of this compound.[1] Toluene can also be used.

-

General Procedure:

-

Dissolve the crude product in a minimum amount of hot solvent.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and other insoluble impurities.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Analytical Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the naphthalene ring. The chemical shifts and coupling patterns of these protons provide information about their relative positions. The acidic proton of the carboxylic acid group will typically appear as a broad singlet at a downfield chemical shift (often >10 ppm), although this signal can be exchangeable with deuterium oxide (D₂O).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The chemical shift of the carbonyl carbon in the carboxylic acid group is typically found in the range of 165-185 ppm. The carbon atoms attached to the bromine atom will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Key Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C=C Stretch (Aromatic): Multiple sharp bands of medium intensity are expected in the region of 1450-1600 cm⁻¹ corresponding to the carbon-carbon stretching vibrations within the naphthalene ring.

-

C-Br Stretch: A weak to medium absorption band is expected in the fingerprint region, typically below 800 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (251.08 g/mol ).[2] Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation: Common fragmentation pathways may include the loss of the carboxylic acid group (-COOH) or the bromine atom (-Br).

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents.

Precursor for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies.[5][6] The naphthalene scaffold of this compound can serve as a core structure for the design of such inhibitors. The bromine atom provides a reactive handle for introducing various substituents through cross-coupling reactions, such as the Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions.[7] This allows for the systematic exploration of the chemical space around the naphthalene core to optimize the binding affinity and selectivity of the inhibitor for its target kinase.[7] The carboxylic acid group can be involved in key hydrogen bonding interactions with the kinase active site or can be further modified to introduce other functional groups.

Illustrative Synthetic Pathway: General Scheme for Kinase Inhibitor Synthesis

Caption: General synthetic route to kinase inhibitors from this compound.

Intermediate in Materials Science

The rigid and planar structure of the naphthalene ring system makes this compound an attractive building block for the synthesis of organic electronic materials.[1] By incorporating this moiety into larger conjugated systems, researchers can tune the electronic and optical properties of the resulting materials for applications in OLEDs, OFETs, and organic photovoltaics.[1]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements:

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, and eye/face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated place.

-

-

First Aid:

-

If swallowed: Rinse mouth and seek medical attention.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in both academic research and industrial development. Its unique structural features and reactivity make it a key building block for the synthesis of a wide range of compounds, from life-saving pharmaceuticals to advanced materials. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of equipping researchers and scientists with the knowledge necessary to effectively and safely utilize this important molecule in their work.

References

- El-Sayed, A. M., & El-Shafei, A. K. (1983). Bromination of Some Aromatic Compounds by Bromine in Acetic Acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 22(10), 985-987.

- Supporting Information for a relevant research article. (Please note: a specific citation is needed here for a complete reference).

-

PubChem. (n.d.). 5-Bromonaphthalene-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. Available at: [Link]

- Russo, M., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. RSC Medicinal Chemistry.

-

Organic Syntheses. (n.d.). ALLYLMAGNESIUM BROMIDE. Available at: [Link]

- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 172, 105835.

Sources

- 1. Buy this compound | 16726-67-3 [smolecule.com]

- 2. 5-Bromonaphthalene-1-carboxylic acid | C11H7BrO2 | CID 697605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 5-Bromonaphthalene-1-carboxylic Acid: Properties, Analysis, and Applications

Introduction: The Strategic Value of a Bifunctional Naphthyl Building Block

In the landscape of medicinal chemistry and materials science, the strategic selection of molecular scaffolds is paramount to achieving desired functionality and synthetic efficiency. 5-Bromonaphthalene-1-carboxylic acid (CAS No. 16726-67-3) emerges as a particularly valuable building block, offering a rigid naphthalene core functionalized with two orthogonal reactive sites.[1][2] The carboxylic acid group serves as a classical handle for amide coupling, esterification, and other nucleophilic substitutions, while the bromine atom at a distal position provides a prime site for modern transition-metal-catalyzed cross-coupling reactions. This bifunctionality allows for the systematic and predictable elaboration of the core structure, making it a highly sought-after intermediate in the synthesis of complex organic molecules, including potent enzyme inhibitors and novel functional materials.[3] This guide provides an in-depth examination of its physical and chemical properties, validated analytical methodologies, and core synthetic utility for researchers, scientists, and drug development professionals.

I. Core Physicochemical Properties

The intrinsic properties of 5-bromonaphthalene-1-carboxylic acid dictate its behavior in both reaction and formulation settings. Understanding these characteristics is the foundation for its effective application.

Data Summary

A compilation of the key physical and chemical identifiers for 5-bromonaphthalene-1-carboxylic acid is presented below for rapid reference.

| Property | Value | Source(s) |

| IUPAC Name | 5-bromonaphthalene-1-carboxylic acid | [2] |

| Synonyms | 5-bromo-1-naphthoic acid | [2] |

| CAS Number | 16726-67-3 | [2] |

| Molecular Formula | C₁₁H₇BrO₂ | [2] |

| Molecular Weight | 251.08 g/mol | [2] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 261 °C | [4] |

| Boiling Point | 421.2 ± 18.0 °C (Predicted) | [4] |

| Solubility | Generally insoluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and aqueous alkaline solutions. | [5] |

| Acidity (pKa) | ~3.3 (Predicted, based on isomers) | [3] |

II. Spectroscopic and Analytical Characterization

Unambiguous characterization is the cornerstone of scientific integrity. The following section details the expected spectroscopic signatures for 5-bromonaphthalene-1-carboxylic acid, providing a benchmark for sample validation.

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid diagnostic for the key functional groups. The most prominent features arise from the carboxylic acid moiety, which typically exists as a hydrogen-bonded dimer in the solid state.

-

O-H Stretch: A very broad and characteristic absorption band is expected between 2500-3300 cm⁻¹. This breadth is a direct consequence of strong intermolecular hydrogen bonding.[6]

-

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group will appear. For aromatic carboxylic acids, this peak is typically found between 1710-1680 cm⁻¹ due to conjugation with the naphthalene ring system.[7]

-

C-O Stretch & O-H Bend: Look for a C-O stretching vibration between 1320-1210 cm⁻¹ and a broad O-H bending (wag) peak around 950-900 cm⁻¹.[8]

-

Aromatic C=C Stretch: Medium to weak absorptions between 1600-1450 cm⁻¹ are characteristic of the naphthalene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information. The predicted shifts below are based on the known spectrum of the parent 1-naphthoic acid, with perturbations from the C5-bromo substituent accounted for.[8][9]

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the 12.0-13.0 ppm range. Its position is sensitive to concentration and solvent, and it is exchangeable with D₂O.[6]

-

Aromatic Protons (Ar-H): The six protons on the naphthalene ring will appear as a series of complex multiplets and doublets between 7.5 and 8.9 ppm. The bromine at C5 will induce a downfield shift (deshielding) on the peri-proton at C4 and the ortho-proton at C6. The proton at C8, being peri to the electron-withdrawing carboxylic acid, is expected to be the most downfield of the aromatic signals.

-

-

¹³C NMR:

-

Carbonyl Carbon (-C=O): This quaternary carbon will be the most downfield signal, typically appearing in the 165-170 ppm region for aromatic acids.[10]

-

Aromatic Carbons: Ten distinct signals are expected in the 120-140 ppm range. The carbon bearing the bromine (C5) will be shifted upfield due to the "heavy atom effect," while the carbon bearing the carboxylic acid (C1) will be downfield. Other carbons will show predictable shifts based on their proximity to the two substituents.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~1:1). Expect to see strong signals at m/z 250 and 252.

-

Key Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group ([M-17]⁺) and the subsequent loss of carbon monoxide ([M-17-28]⁺ or [M-45]⁺).

III. Chemical Reactivity and Synthetic Utility

The synthetic power of 5-bromonaphthalene-1-carboxylic acid lies in the differential reactivity of its two functional groups. This allows for a stepwise and controlled approach to building molecular complexity.

Reactions of the Carboxylic Acid Group

The -COOH group is a versatile handle for introducing a wide array of functionalities:

-

Amide Bond Formation: Standard coupling conditions (e.g., using reagents like HATU, HOBt, or EDC) readily convert the acid into amides, a cornerstone reaction in the synthesis of bioactive molecules.

-

Esterification: Fischer esterification (acid-catalyzed reaction with an alcohol) or reaction with alkyl halides under basic conditions provides the corresponding esters.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 5-bromo-1-(hydroxymethyl)naphthalene.

-

Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the acid to the highly reactive 5-bromo-1-naphthoyl chloride, a precursor for Friedel-Crafts acylation and other reactions.

Reactions of the Aryl Bromide

The C-Br bond is an ideal site for forming new carbon-carbon and carbon-heteroatom bonds, which are critical for scaffold diversification in drug discovery.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters introduces new aryl or alkyl groups at the C5 position.

-

Heck Coupling: Reaction with alkenes under palladium catalysis forms a new C-C double bond.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides access to 5-amino-naphthalene derivatives.

-

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes introduces an alkyne moiety.

The diagram below illustrates these key transformations, showcasing the compound's role as a versatile synthetic hub.

Caption: Key synthetic transformations of 5-bromonaphthalene-1-carboxylic acid.

IV. Experimental Protocols: Validation and Analysis

The following protocols describe robust, self-validating methods for confirming the identity and purity of a sample of 5-bromonaphthalene-1-carboxylic acid.

Protocol 1: Qualitative Confirmation of the Carboxylic Acid Functionality

Causality: This protocol leverages the fundamental acidic nature of the -COOH group. Its reaction with a weak base (bicarbonate) produces carbonic acid, which decomposes to release CO₂ gas, a visually definitive and unambiguous positive result.

Methodology:

-

Sample Preparation: Place approximately 20-30 mg of the sample into a small test tube.

-

Solvent Addition: Add 1 mL of deionized water. The sample is not expected to dissolve completely.

-

Reagent Addition: Carefully add 1-2 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution dropwise to the suspension.

-

Observation: Vigorous effervescence (bubbling) indicates the release of CO₂ gas.

-

Result Interpretation: The formation of gas bubbles confirms the presence of a functional group acidic enough to protonate bicarbonate, which is characteristic of a carboxylic acid. The solid should also dissolve as the soluble sodium carboxylate salt is formed.

Protocol 2: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: This protocol separates the analyte from potential impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. The retention time is a characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.

Methodology:

-

Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a 1:1 mixture of acetonitrile and water.

-

HPLC System Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

The primary peak corresponds to 5-bromonaphthalene-1-carboxylic acid.

-

Calculate purity by dividing the area of the main peak by the total area of all peaks in the chromatogram (Area % method).

-

The following diagram illustrates a typical analytical workflow for the validation of a new batch of this material.

Caption: Standard analytical workflow for identity and purity verification.

V. Safety and Handling

5-Bromonaphthalene-1-carboxylic acid must be handled with appropriate precautions in a laboratory setting.[2]

-

GHS Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (STOT SE, Category 3).[2]

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

VI. Conclusion

5-Bromonaphthalene-1-carboxylic acid is a high-value synthetic intermediate whose utility is derived from its well-defined structure and dual reactivity. Its rigid aromatic core, coupled with strategically placed functional groups for classical and modern synthetic transformations, ensures its continued relevance in the design and synthesis of complex molecular targets. A thorough understanding of its physicochemical properties and the application of robust analytical methods are essential for leveraging its full potential in research and development.

References

-

Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry.

-

Supporting Information. (n.d.).

-

ChemicalBook. (2025). 5-bromonaphthalene-1-carboxylic acid | 16726-67-3. ChemicalBook.

-

LookChem. (n.d.). Cas 51934-39-5,7-Bromonaphthalene-1-carboxylic acid. LookChem.

-

CymitQuimica. (n.d.). CAS 51934-39-5: 7-bromonaphthalene-1-carboxylic acid. CymitQuimica.

-

Echemi. (n.d.). 16726-67-3, 5-bromonaphthalene-1-carboxylic acid Formula. Echemi.

-

PubChem. (n.d.). 5-Bromonaphthalene-1-carboxylic acid. National Center for Biotechnology Information.

-

Sigma-Aldrich. (n.d.). This compound. MilliporeSigma.

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

-

BenchChem. (n.d.). Application Notes and Protocols: 2-(Aminomethyl)-5-bromonaphthalene as a Versatile Building Block in Organic Synthesis. BenchChem.

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

-

Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives. Organic Chemistry Portal.

-

Google Patents. (n.d.). CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile. Google Patents.

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry.

-

ChemicalBook. (n.d.). 1-Naphthoic acid(86-55-5) 13C NMR spectrum. ChemicalBook.

Sources

- 1. 5-bromonaphthalene-1-carboxylic acid | 16726-67-3 [chemicalbook.com]

- 2. 5-Bromonaphthalene-1-carboxylic acid | C11H7BrO2 | CID 697605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. 5-BROMO-2-NAPHTHOIC ACID(1013-83-8) 1H NMR [m.chemicalbook.com]

- 6. 5-Bromo-naphthalene-1-carboxylic acid methyl ester [cymitquimica.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 1-Naphthoic acid(86-55-5) 13C NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

A Senior Application Scientist's Guide to the Preliminary Biological Investigation of 5-Bromo-1-naphthoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthoic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial effects.[1][2][3][4] The introduction of a bromine atom at the 5-position of the 1-naphthoic acid core creates 5-Bromo-1-naphthoic acid (5-Br-NA), a compound with modulated electronic and steric properties that may confer novel biological activities.[5] This technical guide outlines a structured, hypothesis-driven approach for the preliminary in vitro investigation of 5-Br-NA's biological potential. We will proceed from initial in silico target prediction to foundational cytotoxicity screening and subsequent targeted assays for anti-cancer, anti-inflammatory, and antimicrobial activities. Each experimental choice is rationalized to provide a clear, logical, and scientifically rigorous workflow for assessing the therapeutic promise of this novel compound.

Introduction: The Compound of Interest

This compound is an aromatic carboxylic acid with the molecular formula C₁₁H₇BrO₂.[6][7] Its structure consists of a naphthalene ring system substituted with a carboxylic acid group at position 1 and a bromine atom at position 5.[6] While the parent 1-naphthoic acid and its derivatives have been explored for various applications, the specific biological profile of the 5-bromo substituted variant remains largely uncharacterized.[8][9] The presence of the bromine atom, a halogen, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making 5-Br-NA a compelling candidate for systematic biological evaluation.[5] It is a versatile intermediate in organic synthesis, particularly for creating more complex molecules via cross-coupling reactions where the bromine atom acts as a leaving group.[5]

Compound Properties:

| Property | Value |

|---|---|

| IUPAC Name | 5-bromonaphthalene-1-carboxylic acid[7] |

| Molecular Formula | C₁₁H₇BrO₂[6][7] |

| Molecular Weight | ~251.08 g/mol [6] |

| CAS Number | 16726-67-3[7] |

The Investigational Strategy: A Phased Approach

A preliminary investigation into a novel compound must be systematic to maximize data output while conserving resources. We propose a tiered approach that begins with broad, foundational assays and progresses to more specific, hypothesis-driven experiments. This workflow ensures that key parameters like cytotoxicity are established early, informing the design of subsequent, more complex assays.

Phase 1: Foundational Assessment

In Silico Analysis: Hypothesis Generation via Molecular Docking

Before commencing wet-lab experiments, computational docking can provide valuable, hypothesis-generating insights into potential biological targets.[10] This approach predicts the binding affinity and orientation of a ligand (5-Br-NA) within the active site of a target protein.[11] Given the known activities of related naphthoquinone and naphthoic acid derivatives, we can select a panel of relevant targets.[2][12]

Rationale for Target Selection:

-

VEGFR-2/EGFR Tyrosine Kinases: Many bromo-substituted heterocyclic compounds have been investigated as inhibitors of these kinases, which are crucial in cancer angiogenesis and proliferation.[13][14]

-

Cyclooxygenase (COX-2): This enzyme is a key mediator of inflammation, and its inhibition is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[12]

-

Bacterial DNA Gyrase: This is a well-established target for antibacterial agents.[11]

Protocol: Molecular Docking

-

Receptor Preparation: Obtain the 3D crystal structures of target proteins (e.g., VEGFR-2, PDB ID: 4ASE) from the Protein Data Bank. Prepare the protein by removing water molecules and co-crystallized ligands.[14]

-

Ligand Preparation: Generate the 3D structure of this compound and perform energy minimization using appropriate software (e.g., Avogadro, ChemDraw).

-

Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the 5-Br-NA structure into the defined binding pocket of each target protein.[10][11]

-

Analysis: Analyze the results based on binding energy scores (kcal/mol) and visualize the interactions (e.g., hydrogen bonds, pi-pi stacking) with key amino acid residues in the active site.[14]

In Vitro Cytotoxicity Screening: Defining the Therapeutic Window

The first and most critical wet-lab experiment is to determine the compound's cytotoxicity.[15][16] This step is essential for identifying the concentration range that is non-lethal to cells, ensuring that any observed effects in subsequent functional assays are due to specific biological modulation and not simply a result of cell death.[17] The LDH release assay is a reliable method that measures the leakage of lactate dehydrogenase from cells with compromised membrane integrity.[18]

Protocol: LDH Cytotoxicity Assay

-

Cell Culture: Plate a suitable, robust cell line (e.g., HEK293 for general toxicity, or a relevant cancer line like MDA-MB-231) in a 96-well plate and allow cells to adhere overnight.

-

Compound Preparation: Prepare a stock solution of 5-Br-NA in DMSO. Create a serial dilution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent and non-toxic across all wells (typically ≤0.5%).

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of 5-Br-NA. Include the following controls:

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

-

Untreated Control: Cells in medium only.

-

Positive Control (Maximum LDH Release): Cells treated with a lysis buffer provided with the assay kit.

-

-

Incubation: Incubate the plate for a standard duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

Assay Execution:

-

Transfer a portion of the supernatant from each well to a new 96-well plate.

-

Add the LDH reaction mixture (containing substrate and cofactor) according to the manufacturer's protocol (e.g., Abcam ab65393).

-

Incubate at room temperature for up to 30 minutes, protected from light.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive control. This data will be used to determine the sub-toxic concentrations for further experiments.

Phase 2: Targeted Biological Activity Screening

With a defined non-toxic concentration range, we can now screen for specific biological activities.

Anti-Cancer Activity

Building on the cytotoxicity data, a more focused screen against a panel of cancer cell lines can determine the compound's potential as an anti-tumor agent.[19] Comparing the IC₅₀ (half-maximal inhibitory concentration) values against a non-cancerous cell line provides a preliminary measure of selectivity.

Protocol: Anti-Cancer IC₅₀ Determination

-

Cell Lines: Select a panel of relevant cancer cell lines (e.g., HCT116 - colon, A549 - lung, MDA-MB-231 - breast) and a non-cancerous control line (e.g., MCF-10A - non-tumorigenic breast epithelial).[20][21]

-

Assay: Perform a cell viability assay, such as the MTT or XTT assay, which measures metabolic activity.[16][19] The protocol is similar to the cytotoxicity assay, involving cell plating, treatment with a range of 5-Br-NA concentrations, and incubation.

-

Data Analysis: Generate dose-response curves and calculate the IC₅₀ value for each cell line. A lower IC₅₀ indicates higher potency.

Example Data Presentation:

| Cell Line | Type | 5-Br-NA IC₅₀ (µM) |

|---|---|---|

| HCT116 | Colon Cancer | 12.5 |

| A549 | Lung Cancer | 25.8 |

| MDA-MB-231 | Breast Cancer (TNBC) | 8.3 |

| MCF-10A | Non-cancerous Breast | >100 |

Anti-Inflammatory Activity

Many naphthoic acid derivatives exhibit anti-inflammatory properties.[1][12] A standard and robust method to screen for this activity is to measure the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).[22]

Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Plate murine macrophages (e.g., RAW 264.7) in a 96-well plate.

-

Treatment: Pre-treat the cells with non-toxic concentrations of 5-Br-NA for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control to induce an inflammatory response. Include a positive control with a known anti-inflammatory agent (e.g., dexamethasone).

-

Incubation: Incubate for 24 hours.

-

NO Measurement: Measure the amount of nitrite (a stable product of NO) in the cell supernatant using the Griess reagent.[22]

-

Analysis: Quantify the reduction in nitrite production in the 5-Br-NA treated wells compared to the LPS-only stimulated wells.

Antimicrobial Activity

The potential of 5-Br-NA as an antibacterial agent can be assessed by determining its Minimum Inhibitory Concentration (MIC).[23] This assay identifies the lowest concentration of the compound required to inhibit the visible growth of a microorganism.[23]

Protocol: Broth Microdilution MIC Assay

-

Microorganism Selection: Choose a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

-

Assay Setup: In a 96-well plate, perform a two-fold serial dilution of 5-Br-NA in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Add a standardized inoculum of the bacterial suspension to each well.[24]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of 5-Br-NA at which no visible bacterial growth is observed.

Phase 3: Preliminary Mechanism of Action (MoA)

If significant activity is observed in Phase 2, the next logical step is to probe the underlying mechanism.

Hypothesized Anti-Inflammatory MoA: A common mechanism for anti-inflammatory compounds is the inhibition of the NF-κB signaling pathway, which is critical for the expression of pro-inflammatory genes like iNOS (which produces NO).[22] A preliminary investigation could involve using Western blotting to see if 5-Br-NA treatment reduces the phosphorylation of key proteins in this pathway in LPS-stimulated macrophages.

Conclusion and Future Directions

This guide presents a logical and resource-efficient framework for the initial biological characterization of this compound. By systematically progressing from broad cytotoxicity profiling to targeted activity screens, researchers can efficiently determine if the compound warrants further, more intensive investigation. Positive results from this preliminary phase—such as potent and selective anti-cancer activity or significant anti-inflammatory effects at non-toxic concentrations—would justify advancing the compound to more complex studies, including advanced MoA elucidation, in vivo animal models, and medicinal chemistry efforts to optimize its structure for improved potency and drug-like properties.[17][25]

References

- Vertex AI Search. Cytotoxicity Assays | Life Science Applications.

- Smolecule. Buy this compound | 16726-67-3. Published August 15, 2023.

- baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.

- Chemistry LibreTexts. 4.5: Different Cytotoxicity Assays. Published July 7, 2025.

- BMG Labtech. Cytotoxicity Assays – what your cells don't like. Published July 28, 2025.

- Abcam. Cytotoxicity assay selection guide.

- National Institutes of Health. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists.

- Action of bromo-naphthoquinone and tannic acid on triple negative breast cancer cells: evaluation of antitumor effects. [Abstract].

- Molecules. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Published July 4, 2022.

- National Institutes of Health. Evaluation of novel compounds as anti-bacterial or anti-virulence agents.

- Oxford Academic. Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Published November 11, 2016.

- David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.

- National Institutes of Health. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.

- PubMed. Antitumor effect of bromo-naphthoquinone associated with tannic acid in triple negative breast cancer cells. Published November 19, 2024.

- MDPI. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates.

- PubMed. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways. Published September 2011.

- National Institutes of Health. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. Published October 15, 2024.

- Vulcanchem. 7-Bromo-1-naphthoic acid - 51934-39-5.

- PubMed. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives. Published March 2006.

- ResearchGate. Antitumor Effect of Bromo-Naphthoquinone Associated with Tannic Acid in Triple Negative Breast Cancer Cells | Request PDF. Published November 22, 2024.

- PubMed. Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers. Published November 1, 2012.

- PubChem. 5-Bromonaphthalene-1-carboxylic acid.

- Benchchem. A Technical Guide to the Synthesis of Naphthoic Acid and Its Derivatives.

- Wiley Online Library. Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. Published September 23, 2022.

- National Institutes of Health. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects.

-

ResearchGate. Synthesis, anti-inflammatory evaluation and in silico studies of naphtho[1,2-e][15][16]oxazine derivatives as potential non-steroidal anti-inflammatory agents. Published August 6, 2025. Available from:

- The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives.

- PubMed. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. Published June 3, 2021.

- Organic Syntheses Procedure. α-NAPHTHOIC ACID.

- Sigma-Aldrich. This compound AldrichCPR.

- Universidade de Lisboa. Biological Activity of Naphthoquinones.

- Benchchem. Unveiling the Potential of 5-Bromoindole Derivatives: A Comparative Guide to Computational Docking Studies.

- Google Patents. JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester.

- Journal of Applied and Natural Science. Molecular Docking and ADME Analysis of the novel compound [(Z)-1a,5-dimethyl-9-methylene-8-oxo 1a,2,3,6,6a,8,9,9a,10,10a-decahydro-11-oxa-bicyclo (8.1.0) undeca-1(10),4-dieno(7,8-b) furan-10-yl acetate].

- University of Florida College of Pharmacy. Target Identification and Mode of Action Studies.

- NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE.

- ResearchGate. (PDF) Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. Published August 6, 2025.

- Semantic Scholar. The molecular docking of 1,4-naphthoquinone derivatives as inhibitors of Polo-like kinase 1 using Molegro Virtual Docker. Published 2014.

- MDPI. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group.

- National Institutes of Health. Target identification and mechanism of action in chemical biology and drug discovery.

- ResearchGate. (PDF) Naphthoquinones' biological activities and toxicological effects.

- MDPI. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Published May 20, 2023.

- National Institutes of Health. Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. Published December 1, 2024.

Sources

- 1. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. 7-Bromo-1-naphthoic acid (51934-39-5) for sale [vulcanchem.com]

- 6. Buy this compound | 16726-67-3 [smolecule.com]

- 7. 5-Bromonaphthalene-1-carboxylic acid | C11H7BrO2 | CID 697605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. journals.ansfoundation.org [journals.ansfoundation.org]

- 11. Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. opentrons.com [opentrons.com]

- 16. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 17. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. teses.usp.br [teses.usp.br]

- 20. Antitumor effect of bromo-naphthoquinone associated with tannic acid in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 25. accio.github.io [accio.github.io]

A Technical Guide to the Research Applications of 5-Bromo-1-naphthoic Acid

Executive Summary

5-Bromo-1-naphthoic acid is a versatile aromatic carboxylic acid that has emerged as a critical building block in diverse fields of scientific research.[1] Its unique structure, featuring a rigid naphthalene core, a reactive carboxylic acid group, and a strategically placed bromine atom, makes it an ideal precursor for the synthesis of complex molecules. This guide provides an in-depth exploration of its primary applications in medicinal chemistry, particularly in the development of targeted anticancer therapies, and in materials science for the construction of advanced functional materials. We will delve into the causality behind its utility, present detailed experimental protocols, and offer insights into its potential for future research.

Physicochemical Properties and Strategic Importance

This compound (C₁₁H₇BrO₂) is a solid organic compound with a molecular weight of approximately 251.08 g/mol .[2][3] Its strategic importance in synthesis stems from two key features:

-

The Naphthalene Scaffold: The rigid, planar naphthalene ring system provides a well-defined three-dimensional structure. This is crucial for designing molecules that fit precisely into the binding sites of biological targets like enzymes or for creating predictable, ordered structures in materials.

-

The Bromo Substituent: The bromine atom at the 5-position is the cornerstone of the molecule's versatility. It serves as a highly effective functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the systematic and modular construction of complex molecular architectures.

The direct bromination of 1-naphthoic acid is a common method for its synthesis.[1] Characterization is typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1]

Application in Medicinal Chemistry: A Scaffold for PARP Inhibitors

A significant application of this compound is its use as a foundational scaffold for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[4] PARP enzymes, particularly PARP1, are crucial for DNA single-strand break repair.[5] Inhibiting PARP1 in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to a synthetic lethal phenotype, making PARP inhibitors a powerful class of targeted anticancer drugs.[5][6]

2.1. Rationale for Use as a PARP Inhibitor Scaffold

The naphthalene core of this compound serves as an effective mimic of the nicotinamide moiety of the natural PARP substrate, NAD+. This allows derivatives to bind competitively to the enzyme's active site. The bromine atom provides the critical attachment point for introducing diverse chemical functionalities that can extend into other pockets of the enzyme, enhancing potency and selectivity.[4][7]

2.2. Workflow for PARP Inhibitor Synthesis and Evaluation

The development of novel PARP inhibitors from this compound follows a logical and well-established workflow. This process involves initial chemical modification, followed by purification and rigorous biological screening to identify lead compounds for further optimization.

Caption: Workflow for PARP inhibitor development from this compound.

2.3. Representative Data: PARP1 Inhibition